molecular formula C26H24N4O4S B11443743 2-(benzylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11443743
M. Wt: 488.6 g/mol
InChI Key: LFXLHFJLMZDXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a nitrophenyl group, and a pyrimidoquinoline core

Preparation Methods

The synthesis of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One efficient method involves the one-pot three-component condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid using low transition temperature mixtures as solvents . This green protocol is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has shown promise in several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in bacterial and fungal cells, leading to the inhibition of their growth. The nitrophenyl group may play a crucial role in its antibacterial and antifungal activity by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyrimido[4,5-b]quinoline derivatives, such as:

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

2-benzylsulfanyl-8,8-dimethyl-5-(4-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H24N4O4S/c1-26(2)12-18-21(19(31)13-26)20(16-8-10-17(11-9-16)30(33)34)22-23(27-18)28-25(29-24(22)32)35-14-15-6-4-3-5-7-15/h3-11,20H,12-14H2,1-2H3,(H2,27,28,29,32)

InChI Key

LFXLHFJLMZDXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.